3-(4-Chlorophenyl)glutaric-d4 Anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

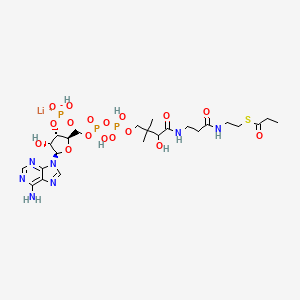

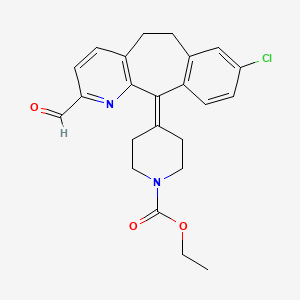

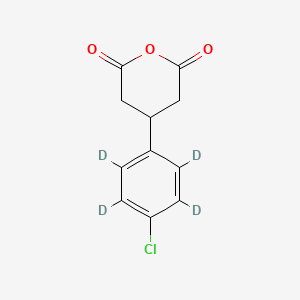

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the labelled analogue of 3-(4-Chlorophenyl)glutaric Anhydride . It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaric acid, a related compound, can be achieved from Ethyl acetoacetate and 4-Chlorobenzaldehyde .Molecular Structure Analysis

The molecular formula of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is C11H9ClO3 . The molecular weight is 228.66 g/mol . The IUPAC name is 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride include a molecular weight of 228.66 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 228.0491288 g/mol .Applications De Recherche Scientifique

Conformational Studies and Spectroscopy

- Research has explored the conformational properties of 3-(4-Chlorophenyl)glutaric anhydride derivatives, utilizing techniques like Proton Magnetic Resonance (PMR) and empirical force field calculations. These studies delve into the dynamic aspects of molecular structures, providing valuable insights into the anhydride ring and its side-chain conformational preferences. For instance, studies have shown that certain chlorophenyl groups exhibit a preference for equatorial over axial positions, with significant rotational preferences for certain conformations. This detailed conformational analysis aids in understanding the molecular behavior of such compounds (Koer, Faber, & Altona, 2010).

Analytical Chemistry and Sensor Development

- The compound has been utilized in the development of sensitive and specific analytical methods. For example, it has been used in the synthesis of haptens for the detection of pollutants like p,p'-DDE in biological samples through enzyme-linked immunosorbent assay (ELISA). This demonstrates its role in environmental monitoring and public health by providing tools for the detection of persistent organic pollutants in complex biological matrices (Hongsibsong et al., 2012).

Chemical Synthesis and Catalysis

- 3-(4-Chlorophenyl)glutaric-d4 Anhydride and its analogs have been pivotal in various chemical synthesis processes. Studies have shown their utility in reactions such as the Castagnoli-Cushman reaction, where they act as reactive partners, aiding in the synthesis of complex organic molecules. This demonstrates their significance in expanding the toolbox of synthetic chemists for creating novel compounds with potential applications in various fields, including pharmaceuticals (Chizhova et al., 2016).

Biotechnology and Enzymatic Studies

- The compound has been central to studies in biotechnology, particularly in understanding and harnessing enzymatic reactions. Research has focused on the enzymatic desymmetrization of compounds like 3-(4-Chlorophenyl)glutaric-d4 Anhydride, exploring the efficacy of various enzymes in catalyzing these reactions. These studies have implications in the development of chiral intermediates for pharmaceuticals, showcasing the intersection of chemistry and biology in advancing drug synthesis (Chaubey & Ghosh, 2012).

Propriétés

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675754 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)glutaric-d4 Anhydride | |

CAS RN |

1189700-43-3 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)